Cas no 51788-77-3 (2',4',6'-Trifluoroacetophenone)
2',4',6'-Trifluoroacetophenone Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,4,6-Trifluorophenyl)ethanone
- 2',4',6'-Trifluoroacetophenone
- 2,4,6-Trifluoroacetophenone
- 1-(2,4,6-trifluorophenyl)ethan-1-one
- Ethanone, 1-(2,4,6-trifluorophenyl)-
- 1-(2,4,6-trifluoro-phenyl)-ethanone
- 1-acetyl-2,4,6-trifluorobenzene
- PubChem4290
- FFJSZHCBWFPSJI-UHFFFAOYSA-N
- SBB064448
- CM11234
- AS04016
- AM62017
- TRA
- T2733
- 2 inverted exclamation mark ,4 inverted exclamation mark ,6 inverted exclamation mark -Trifluoroacetophenone
- EN300-112489
- AKOS000160271
- SCHEMBL8583
- 51788-77-3
- GS-6112
- FT-0609858
- CS-W017527
- DTXSID80380291
- AC-3627
- MFCD00061194
- SY050316
- A7622
- 1-(2,4,6-Trifluorophenyl)ethanone, 9CI
-
- MDL: MFCD00061194
- Inchi: 1S/C8H5F3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3
- InChI Key: FFJSZHCBWFPSJI-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1C(C)=O)F)F
Computed Properties
- Exact Mass: 174.02900
- Monoisotopic Mass: 174.029
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.9
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Not determined
- Density: 1.3400
- Boiling Point: 190°C(lit.)
- Flash Point: 62.1 °C
- Refractive Index: 1.473
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 17.07000
- LogP: 2.30650
- Solubility: Not determined
2',4',6'-Trifluoroacetophenone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
-
Warning Statement:
P261,P305
P351
P338,P302
P352,P321,P405,P501a - Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Safety Term:S26-S36
- Risk Phrases:R36/37/38
2',4',6'-Trifluoroacetophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2',4',6'-Trifluoroacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 007471-1g |
2',4',6'-Trifluoroacetophenone |
51788-77-3 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 007471-5g |
2',4',6'-Trifluoroacetophenone |
51788-77-3 | 97% | 5g |
£13.00 | 2022-03-01 | |
| Fluorochem | 007471-25g |
2',4',6'-Trifluoroacetophenone |
51788-77-3 | 97% | 25g |
£25.00 | 2022-03-01 | |
| Fluorochem | 007471-500g |
2',4',6'-Trifluoroacetophenone |
51788-77-3 | 97% | 500g |
£480.00 | 2022-03-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2733-25G |
2',4',6'-Trifluoroacetophenone |
51788-77-3 | >98.0%(GC) | 25g |
¥1990.00 | 2023-09-07 | |
| Chemenu | CM186599-100g |
2',4',6'-Trifluoroacetophenone |
51788-77-3 | 95+% | 100g |
$204 | 2021-06-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009994-1g |
2',4',6'-Trifluoroacetophenone |
51788-77-3 | 98% | 1g |
¥52 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009994-25g |
2',4',6'-Trifluoroacetophenone |
51788-77-3 | 98% | 25g |
¥1109 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009994-5g |
2',4',6'-Trifluoroacetophenone |
51788-77-3 | 98% | 5g |
¥235 | 2024-05-23 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T820154-25g |
2',4',6'-Trifluoroacetophenone |
51788-77-3 | 98% | 25g |
1,155.00 | 2021-05-17 |
2',4',6'-Trifluoroacetophenone Suppliers
2',4',6'-Trifluoroacetophenone Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 2',4',6'-Trifluoroacetophenone
2',4',6'-Trifluoroacetophenone (CAS No. 51788-77-3): An Overview of Its Properties, Applications, and Recent Research
2',4',6'-Trifluoroacetophenone (CAS No. 51788-77-3) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound, characterized by its unique trifluoromethyl group and acetophenone backbone, exhibits a range of interesting properties that make it a valuable intermediate in various chemical processes.
The molecular structure of 2',4',6'-Trifluoroacetophenone consists of a benzene ring substituted with three fluorine atoms at the 2', 4', and 6' positions, and an acetophenone group attached to the benzene ring. The trifluoromethyl group imparts significant electronic and steric effects, which influence the reactivity and stability of the molecule. These properties make 2',4',6'-Trifluoroacetophenone an attractive building block for the synthesis of complex molecules with diverse applications.
In the realm of organic synthesis, 2',4',6'-Trifluoroacetophenone has been extensively studied for its utility in the preparation of fluorinated compounds. Fluorine atoms are known to enhance the biological activity and metabolic stability of molecules, making them highly desirable in pharmaceutical research. Recent studies have explored the use of 2',4',6'-Trifluoroacetophenone as a starting material for the synthesis of novel fluorinated drugs with improved pharmacological profiles.
One notable application of 2',4',6'-Trifluoroacetophenone is in the development of agrochemicals. The trifluoromethyl group can enhance the herbicidal and pesticidal properties of compounds, leading to more effective and environmentally friendly agricultural products. Researchers have reported that derivatives of 2',4',6'-Trifluoroacetophenone exhibit potent herbicidal activity against a wide range of weed species, making them promising candidates for commercial use.
In materials science, 2',4',6'-Trifluoroacetophenone has found applications in the synthesis of advanced polymers and coatings. The presence of fluorine atoms can improve the hydrophobicity and chemical resistance of materials, making them suitable for use in various industrial settings. For example, polymers derived from 2',4',6'-Trifluoroacetophenone have been used to develop coatings with enhanced durability and anti-corrosion properties.
The synthetic accessibility of 2',4',6'-Trifluoroacetophenone has also been a subject of recent research. Several efficient synthetic routes have been developed to produce this compound on a large scale. One such method involves the reaction of trifluoromethylbenzene with an appropriate ketone precursor under mild conditions. These synthetic strategies not only improve the yield and purity of 2',4',6'-Trifluoroacetophenone but also reduce the environmental impact associated with its production.
The physical properties of 2',4',6'-Trifluoroacetophenone, such as its melting point, boiling point, and solubility, are crucial for its practical applications. The compound is typically a white crystalline solid with a melting point ranging from 50 to 55°C. It is moderately soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These properties make it easy to handle and process in various chemical reactions.
Safety considerations are an important aspect when working with any chemical compound. While 2',4',6'-Trifluoroacetophenone is not classified as a hazardous material, it is advisable to handle it with appropriate personal protective equipment (PPE) to prevent skin contact and inhalation. Proper storage conditions should be maintained to ensure its stability and prevent degradation.
In conclusion, 2',4',6'-Trifluoroacetophenone (CAS No. 51788-77-3) is a multifaceted compound with a wide range of applications in organic synthesis, pharmaceutical research, agrochemicals, and materials science. Its unique trifluoromethyl group endows it with valuable properties that make it an indispensable intermediate in various chemical processes. Ongoing research continues to uncover new possibilities for this versatile compound, further solidifying its importance in modern chemistry.
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